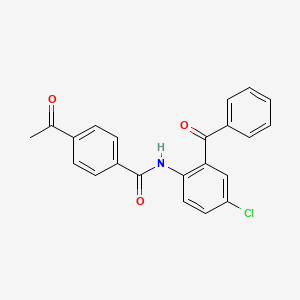

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

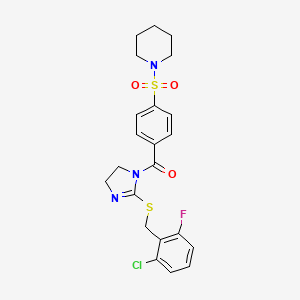

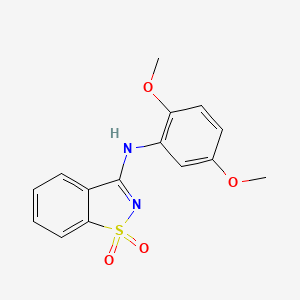

“4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

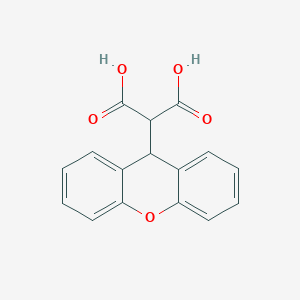

The molecular structure of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound contains total 32 bond(s); 20 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 ketone(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” involve the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

Benzamide, the simplest amide derivative of benzoic acid, appears as a white solid in powdered form, and as colourless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen

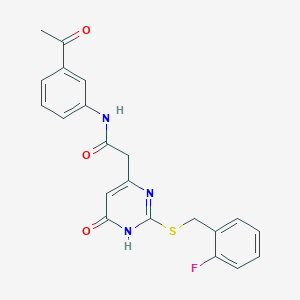

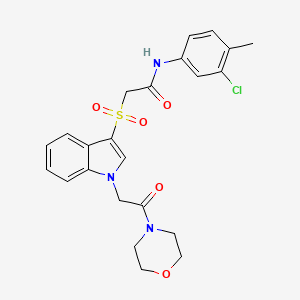

Chemical Synthesis and Antitumor Activity : N-(4-acetylphenyl)benzene sulphonamide derivatives, related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and found to exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds, particularly those involving isoxazole and pyrazole derivatives, have shown potential interactions against enzymes like KSHV thymidylate synthase complex, suggesting their utility in cancer research and therapy (Fahim & Shalaby, 2019).

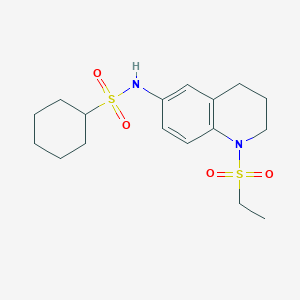

Anti-acetylcholinesterase Activity : Piperidine derivatives, closely related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that the introduction of bulky moieties in benzamide significantly enhances the activity, indicating potential applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

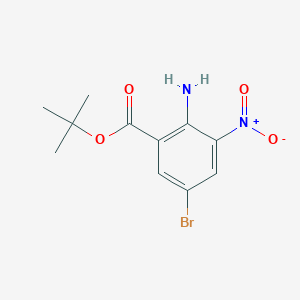

Pharmacokinetics and Metabolite Analysis : Research on compounds similar to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide has led to the development of methods for determining serum and urine concentrations of these compounds and their metabolites. Such studies are crucial for understanding the pharmacokinetics and metabolic pathways of these compounds, which can be applied in drug development and therapeutic monitoring (Dockens, Ravis, & Clark, 1987).

Chemical Reactivity and Theoretical Studies : The chemical reactivity of various benzamide derivatives has been studied, with a focus on synthesizing novel compounds with potential pharmacological properties. These studies often employ theoretical and experimental approaches, including density functional theory (DFT) calculations, to understand the molecular structure and reactivity of these compounds (Demir et al., 2016).

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

Benzanilides, to which this compound belongs, are known to interact with their targets through the carboxamide group . This interaction can result in changes at the molecular level, potentially affecting the function of the target.

Biochemical Pathways

It’s worth noting that the synthesis of benzamides, including this compound, involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Result of Action

Similar compounds have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .

Action Environment

The synthesis of benzamides, including this compound, is performed under specific conditions, such as ultrasonic irradiation , which may influence the compound’s action.

Eigenschaften

IUPAC Name |

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3/c1-14(25)15-7-9-17(10-8-15)22(27)24-20-12-11-18(23)13-19(20)21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNSSSNINKLKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)

![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)